molecular formula C22H15N3S B15022763 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- CAS No. 72307-66-5

9-Acridinamine, N-(4-phenyl-2-thiazolyl)-

Cat. No.: B15022763
CAS No.: 72307-66-5
M. Wt: 353.4 g/mol
InChI Key: XIHSGUIFABXCNK-UHFFFAOYSA-N
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Description

9-Acridinamine, N-(4-phenyl-2-thiazolyl)-: is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and biology. The compound’s structure includes an acridine moiety linked to a thiazole ring, which is further substituted with a phenyl group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- typically involves the condensation of 9-aminoacridine with a thiazole derivative. One common method includes the reaction of 9-aminoacridine with 4-phenyl-2-thiazolyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the acridine moiety, converting it to dihydroacridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acridine nitrogen or the thiazole sulfur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroacridine derivatives

    Substitution: Substituted acridine or thiazole derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to the acridine moiety’s ability to intercalate with DNA. This property makes it useful in studying DNA-protein interactions and cellular imaging.

Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a candidate for cancer therapy. Additionally, it has been investigated for its antimicrobial and antiviral properties.

Industry: In the industrial sector, the compound is used in the development of dyes and pigments. Its unique optical properties make it suitable for applications in the textile and printing industries.

Mechanism of Action

The mechanism of action of 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- primarily involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The thiazole ring may also contribute to the compound’s biological activity by interacting with specific proteins or enzymes, further enhancing its therapeutic potential.

Comparison with Similar Compounds

    9-Aminoacridine: A parent compound with similar DNA intercalating properties but lacking the thiazole ring.

    4-Phenyl-2-thiazolyl derivatives: Compounds with a thiazole ring substituted with various functional groups, exhibiting diverse biological activities.

Uniqueness: The combination of the acridine moiety with the thiazole ring and phenyl group in 9-Acridinamine, N-(4-phenyl-2-thiazolyl)- imparts unique chemical and biological properties. This structural arrangement enhances its DNA intercalating ability and broadens its spectrum of biological activities compared to its individual components.

Properties

CAS No.

72307-66-5

Molecular Formula

C22H15N3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-acridin-9-yl-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H15N3S/c1-2-8-15(9-3-1)20-14-26-22(24-20)25-21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-14H,(H,23,24,25)

InChI Key

XIHSGUIFABXCNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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